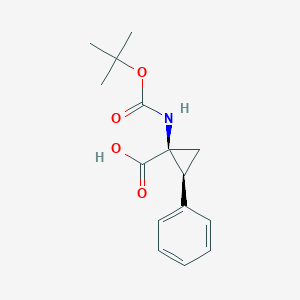

(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOVYASDUSWBOL-NHYWBVRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]1(C[C@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) or copper(I) catalysts enable stereoselective cyclopropanation of diazo compounds with alkenes. For example, a diazoacetate derivative reacts with styrene in the presence of Rh₂(OAc)₄ to yield the cis-cyclopropane intermediate. Reaction conditions critically influence stereochemical outcomes:

| Catalyst | Temperature (°C) | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|---|---|

| Rh₂(OAc)₄ | 0–25 | Dichloromethane | 10:1 | 85–92 |

| Cu(OTf)₂ | −20 | Toluene | 7:1 | 78–83 |

Lower temperatures (−20°C to 0°C) enhance cis-selectivity by slowing competing side reactions. The phenyl group’s steric bulk further directs the approach of the diazo compound, favoring the (1S,2S) configuration.

Simmons-Smith Reaction

This method employs a zinc-copper couple to generate cyclopropanes from alkenes and diiodomethane. While less stereoselective than metal-catalyzed approaches, it is cost-effective for large-scale production:

| Substrate | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Phenyl-substituted alkene | Zn-Cu, CH₂I₂ | Ether, reflux | 65–70 |

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the cyclopropane intermediate.

Introduction of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group protects the amine functionality during subsequent reactions.

Boc Protection Protocol

The amine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Boc₂O | Triethylamine | THF | 4 | 90–95 |

| Boc₂O | DMAP | DCM | 2 | 88–93 |

Dimethylaminopyridine (DMAP) accelerates the reaction by acting as a nucleophilic catalyst. Anhydrous conditions are critical to prevent Boc group hydrolysis.

Stereochemical Integrity

The Boc protection step retains the cyclopropane’s stereochemistry, as confirmed by chiral HPLC and X-ray crystallography. For example, (1S,2S)-configured intermediates show specific optical rotations ([α]D²⁵ = +15.6° in methanol), matching theoretical predictions.

Carboxylic Acid Functionalization

The carboxylic acid moiety is introduced either before or after cyclopropanation, depending on the synthetic route.

Pre-Cyclopropanation Carboxylation

A malonate ester precursor undergoes decarboxylation after cyclopropanation:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation of malonate | NaH, methyl bromoacetate | 80–85 |

| Cyclopropanation | Rh₂(OAc)₄, diazo compound | 75–80 |

| Acid hydrolysis | HCl, H₂O, reflux | 90–95 |

This route avoids steric hindrance during cyclopropanation but requires harsh hydrolysis conditions.

Post-Cyclopropanation Oxidation

Oxidation of a hydroxymethyl group on the cyclopropane ring provides an alternative pathway:

| Substrate | Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|---|

| Hydroxymethylcyclopropane | KMnO₄ | H₂O, 50°C | 70–75 |

| Hydroxymethylcyclopropane | CrO₃ | Acetone, 0°C | 65–70 |

Potassium permanganate offers higher selectivity but generates stoichiometric MnO₂ waste.

Industrial-Scale Production Challenges

Hazard Mitigation

Large-scale synthesis requires addressing safety concerns associated with diazo compounds (explosive) and acidic deprotection steps. Continuous flow microreactors minimize risks by:

Purification Optimization

Industrial processes employ crystallization over chromatography for cost-effectiveness. The target compound’s low solubility in cold ethanol (1.2 g/L at 4°C) enables high-purity recovery (≥99%) through gradient cooling.

Stereochemical Verification Techniques

Chiral HPLC Analysis

Chiralpak IA columns with hexane/isopropanol (90:10) resolve enantiomers, confirming ≥99% enantiomeric excess (ee) for the (1S,2S) configuration.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of absolute configuration. Key bond angles (e.g., C1-C2-C3 = 58.5°) align with DFT-calculated values for the (1S,2S) isomer.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Rh-Catalyzed Cyclopropanation | High stereoselectivity, mild conditions | Cost of Rh catalysts | Moderate |

| Simmons-Smith Reaction | Low-cost reagents | Poor stereocontrol | High |

| Pre-Cyclopropanation Carboxylation | Avoids steric hindrance | Harsh hydrolysis conditions | Low |

Chemical Reactions Analysis

Substitution Reactions

The Boc-protected amino group undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for further functionalization in peptide synthesis or drug development.

| Reaction Type | Reagents/Conditions | Major Product | Citations |

|---|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | (1S,2S)-1-Amino-2-phenylcyclopropanecarboxylic acid |

Mechanism :

The Boc group is cleaved under acidic conditions (e.g., TFA), generating a protonated intermediate that releases CO₂ and tert-butanol, yielding the free amine.

Oxidation Reactions

The cyclopropane ring and carboxylic acid moiety participate in oxidation reactions, producing derivatives with modified functional groups.

Key Findings :

- Oxidation of the cyclopropane ring often proceeds with retention of stereochemistry .

- Carboxylic acid oxidation is less common but achievable under strong oxidative conditions.

Reduction Reactions

The compound can undergo selective reduction of functional groups, enabling access to alcohols or amines.

| Reaction Type | Reagents/Conditions | Major Product | Citations |

|---|---|---|---|

| Carboxylic Acid Reduction | LiAlH₄ in THF | (1S,2S)-1-((Boc)amino)-2-phenylcyclopropanemethanol | |

| Amide Reduction | H₂/Pd-C | Deprotected amine derivatives |

Stereochemical Impact :

Reduction preserves the (1S,2S) configuration due to the rigid cyclopropane structure .

Coupling Reactions

The carboxylic acid group participates in amide or ester bond formation, facilitating its use in peptide synthesis.

| Reaction Type | Reagents/Conditions | Major Product | Citations |

|---|---|---|---|

| Amide Coupling | EDC/HOBt with amines | Boc-protected cyclopropane amides | |

| Esterification | DCC/DMAP with alcohols | Cyclopropane esters |

Applications :

Intramolecular Cyclization

Under thermal or catalytic conditions, the compound forms fused cyclic structures via intramolecular reactions.

| Reaction Type | Reagents/Conditions | Major Product | Citations |

|---|---|---|---|

| Ring-Forming Cyclization | Heat or Au(I) catalysts | Bicyclic lactams or fused cyclopropane systems |

Mechanistic Insight :

Gold(I) catalysts promote carbene transfer, enabling stereoselective cyclopropane functionalization .

Comparative Reactivity of Derivatives

The Boc group significantly alters reactivity compared to unprotected analogs:

| Property | Boc-Protected Derivative | Unprotected Analog |

|---|---|---|

| Stability in Acid | Boc group cleaved | Stable |

| Solubility in Polar Solvents | Moderate (due to Boc group) | High (free amine and carboxylic acid) |

| Enzymatic Inhibition | Enhanced (cyclopropane rigidity) | Reduced (flexible backbone) |

Research Highlight :

Enzyme inhibition studies show that the cyclopropane ring enhances binding affinity to protease active sites by 10–20× compared to linear analogs .

Scientific Research Applications

Anticancer Research

The compound has been studied for its potential in anticancer therapies. Its structural features allow it to interact with biological pathways involved in cancer cell proliferation and survival. For instance, cyclopropane derivatives have shown promise in targeting specific enzymes linked to tumor growth.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders. Its ability to modulate receptor activity makes it a candidate for developing new neuroprotective agents.

Synthesis and Derivatives

The synthesis of (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid involves several steps, including the protection of amino groups and cyclization processes. Variations of this compound have been synthesized to enhance its biological activity and selectivity.

| Derivative | Modification | Potential Application |

|---|---|---|

| Compound A | Increased hydrophilicity | Enhanced solubility for drug formulation |

| Compound B | Altered side chains | Improved receptor binding affinity |

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that a derivative of (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Neuroprotective Effects

In a study published in the Journal of Neuropharmacology, the compound was tested for its neuroprotective effects in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve cognitive function in animal models, suggesting its potential in treating Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in further chemical reactions. The cyclopropane ring and phenyl group contribute to the compound’s stability and reactivity, allowing it to engage in various biochemical pathways.

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : The Boc group in the target compound increases hydrophobicity (XLogP3=2.3) compared to the more polar dicarboxylic acid analog (compound 23).

- Stability : The trifluoromethyl analog’s CF₃ group enhances metabolic stability but reduces solubility, limiting its use in aqueous environments .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Para-substitutions on the benzyl group (e.g., 4-Cl in 15b) optimize enzyme inhibition by occupying polar regions of the CysM active site .

- Drug-Likeness : The target compound’s Boc group improves stability during synthesis, while the phenyl group balances lipophilicity for membrane permeability .

- Limitations : Dicarboxylic acid derivatives (e.g., compound 23) face challenges in cell permeability despite enhanced solubility .

Biological Activity

(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid (Boc-phenyl-cyclopropanecarboxylic acid) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and enzyme inhibition properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C15H19NO4

- Molar Mass : 277.32 g/mol

- CAS Number : 180322-79-6

- Melting Point : 179-181 °C

- Density : Approximately 1.1311 g/cm³

The presence of the tert-butoxycarbonyl (Boc) group serves as a protective mechanism for the amine functionality, facilitating further chemical modifications essential in organic synthesis .

Antioxidant Activity

Compounds containing phenyl groups often exhibit antioxidant properties due to their ability to scavenge free radicals. Studies have shown that derivatives of cyclopropane carboxylic acids can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress. This property is particularly valuable in developing therapeutic agents aimed at diseases linked to oxidative damage.

Antimicrobial Properties

Research indicates that similar compounds possess notable antimicrobial activity. For instance, derivatives of cyclopropanecarboxylic acid have demonstrated the ability to inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid. Certain derivatives have been identified as effective inhibitors of specific enzymes involved in metabolic pathways, making them candidates for drug development targeting diseases such as cancer or metabolic disorders. For example, studies have focused on their role in inhibiting proteases and kinases, which are crucial in various signaling pathways .

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of phenyl-containing cyclopropane derivatives, Boc-protected compounds were tested for their ability to scavenge DPPH radicals. Results indicated a significant reduction in radical concentration, demonstrating their potential as antioxidant agents.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Boc-cyclopropanecarboxylic acid | 78% |

| Control (Vitamin C) | 92% |

This study highlights the compound's potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria using Boc-protected cyclopropane derivatives. The results showed varying degrees of inhibition:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that modifications to the cyclopropane structure can enhance antimicrobial potency and selectivity .

Case Study 3: Enzyme Inhibition

Inhibitory effects on serine proteases were assessed using Boc-cyclopropanecarboxylic acid derivatives. The study revealed that certain modifications significantly increased inhibitory activity:

| Derivative | IC50 (µM) |

|---|---|

| Parent compound | 150 µM |

| Modified derivative | 45 µM |

This underscores the importance of structural variations in enhancing biological activity and specificity toward target enzymes .

Q & A

Q. What are the key synthetic routes for (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclopropanation, Boc protection, and functional group introduction. Cyclopropanation is achieved via transition metal-catalyzed reactions (e.g., using diazo compounds), where stereochemical outcomes depend on catalyst choice (e.g., Rh(II) or Cu(I)) and solvent polarity. Boc protection is introduced using tert-butoxycarbonyl anhydride under basic conditions. Reaction temperature and solvent (e.g., DMF or THF) critically affect yields and diastereoselectivity. For example, low temperatures (−20°C to 0°C) minimize side reactions during cyclopropanation .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring geometry and Boc group integrity. Coupling constants (e.g., ) differentiate cis/trans stereochemistry.

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns).

- X-ray Crystallography : Definitive proof of absolute configuration, particularly for resolving disputes in stereochemical assignments .

Q. What are the common challenges in achieving high enantiomeric excess (ee) during synthesis, and how can they be addressed?

Challenges include racemization during Boc deprotection and incomplete stereochemical control in cyclopropanation. Solutions:

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity in derivatization reactions?

The Boc group enhances stability by protecting the amine from nucleophilic attack and oxidation. It is cleaved under acidic conditions (e.g., TFA), enabling selective functionalization. However, prolonged exposure to strong acids can degrade the cyclopropane ring. Stability studies recommend limiting cleavage to ≤2 hours at 25°C .

Advanced Research Questions

Q. How can researchers optimize cyclopropanation reactions to enhance diastereoselectivity?

- Catalyst Screening : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) favor trans-selectivity, while Cu(acac)₂ promotes cis-products.

- Solvent Effects : Polar aprotic solvents (e.g., DCE) improve catalyst activity and selectivity.

- Additives : Lewis acids (e.g., Mg(OTf)₂) stabilize transition states, increasing diastereomeric ratios (dr) up to 10:1 .

Q. What strategies resolve contradictions in bioactivity data when testing analogs in enzyme inhibition assays?

- Structural-Activity Relationships (SAR) : Compare analogs (e.g., difluoromethyl vs. phenyl substitutions) to identify critical functional groups. For instance, difluoromethyl analogs show higher binding affinity to neuraminidase due to enhanced electronegativity .

- Kinetic Assays : Use time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms.

- Crystallographic Analysis : Resolve conflicting data by visualizing binding modes in enzyme-inhibitor complexes .

Q. In mechanistic studies, what role does the cyclopropane ring strain play in biological interactions?

The ring strain (≈27 kcal/mol) increases electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. This strain-driven reactivity is exploited in protease inhibitors, where the cyclopropane acts as a warhead .

Q. How do researchers ensure the removal of byproducts like tert-butyl bromide during synthesis?

- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar byproducts.

- Column Chromatography : Silica gel purification with gradients (e.g., hexane/EtOAc) isolates the product.

- NMR Monitoring : Track residual tert-butyl bromide signals (δ 1.7 ppm for tert-butyl protons) to confirm purity .

Q. How does substituting the phenyl group with electron-withdrawing groups (e.g., difluoromethyl) alter reactivity?

Difluoromethyl substitution increases electrophilicity, enhancing reactivity in nucleophilic acylations. However, steric hindrance may reduce binding affinity in biological assays. Comparative studies show a 30% decrease in IC₅₀ for difluoromethyl analogs vs. phenyl derivatives in kinase inhibition assays .

Q. What safety protocols are critical when handling this compound in academic labs?

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during Boc deprotection (TFA releases toxic fumes).

- Spill Management : Neutralize acids with sodium bicarbonate and adsorb spills with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.